![molecular formula C11H8BrFN2O4S B12117009 4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12117009.png)
4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a carboxylic acid group and a sulfamoyl group attached to a 2-bromo-4-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring followed by the introduction of the carboxylic acid group. The sulfamoyl group is then attached to the phenyl ring, which is already substituted with bromine and fluorine atoms. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the bromine or fluorine atoms.
Scientific Research Applications
4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites, while the bromine and fluorine atoms may enhance binding affinity through halogen bonding. The pyrrole ring and carboxylic acid group contribute to the overall stability and solubility of the compound, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-bromo-4-fluorophenyl)sulfamoyl]benzoic acid
- 2-(4-bromo-2-fluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid stands out due to the presence of the pyrrole ring, which can enhance its biological activity and binding properties. The combination of the sulfamoyl group with the bromine and fluorine substituents also provides unique chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H8BrFN2O4S |
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Molecular Weight |
363.16 g/mol |
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8BrFN2O4S/c12-8-3-6(13)1-2-9(8)15-20(18,19)7-4-10(11(16)17)14-5-7/h1-5,14-15H,(H,16,17) |
InChI Key |
IHYISMBHXSYBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NS(=O)(=O)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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